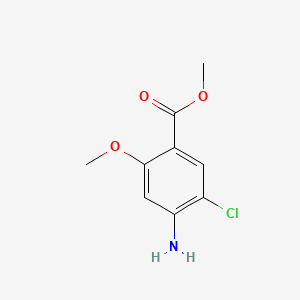

5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid

説明

The compound “5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid” appears to be a complex organic molecule that contains a pyridine ring and an imidazole ring. Pyridine and imidazole rings are common structures in many bioactive molecules and pharmaceuticals12.

Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, the synthesis of similar compounds often involves reactions like ring cleavage methodology for the introduction of various functional groups1.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine and imidazole rings can participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as melting point, solubility, stability, etc.) would need to be determined experimentally.科学的研究の応用

-

Anti-Fibrosis Activity

- Field : Medicinal Chemistry

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Method : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

Anti-Inflammation and Antimalarial Activity

- Field : Medicinal Chemistry

- Application : The compound 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared and screened for biological activities .

- Method : The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .

- Results : Bioassays indicated that the compound exhibits potent anti-inflammation activity in vitro. An egg albumin denaturation assay showed a significant inhibition of protein with a maximum inhibition of 71.1% at the highest tested concentration (1000 μg/mL) compared to 81.3% for Aspirin as standard drug. The antimalarial activity on the 3D7 P. falciparum strain was determined to be IC50 176 μM .

-

Pyrrolidine in Drug Discovery

- Field : Medicinal Chemistry

- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Method : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

-

5-Amino-pyrazoles in Organic and Medicinal Chemistry

- Field : Organic and Medicinal Chemistry

- Application : This methodology is applicable to the wide ranges of N-1 substituted aryl, pyridin-2-yl, isoquinolinyl, or C-3-substituted aryl and tertbutyl of 5-amino-pyrazole substrates to give the corresponding 5-arylamino-1-arylpyrazole products .

- Method : The review is based on the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .

- Results : The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

-

Anti-HIV Activity

- Field : Medicinal Chemistry

- Application : Heterocycle-containing oxindoles derivatives were prepared and evaluated for their anti-HIV activity .

- Method : In this series, compound (1S, 2S)-5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one (88) was synthesized .

- Results : The compound exhibited potent inhibitory activities against viruses .

-

PPARα/γ Functional Activities

- Field : Medicinal Chemistry

- Application : The oxybenzyl pyrrolidine acid series was studied for PPARα/γ functional activities .

- Method : The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .

- Results : N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs were found to offer the best balance of PPARα/γ functional activities .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be determined through laboratory testing and safety assessments.

将来の方向性

Future research on this compound could involve exploring its potential uses in fields like medicinal chemistry, studying its physical and chemical properties, and developing methods for its synthesis.

Please note that this is a general analysis based on the structure of the compound and the typical properties of compounds with similar structures. For a detailed and accurate analysis, specific experimental data and studies would be needed.

特性

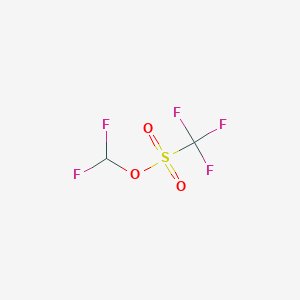

IUPAC Name |

4-(pyridin-2-ylcarbamoyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c15-9(14-6-3-1-2-4-11-6)7-8(10(16)17)13-5-12-7/h1-5H,(H,12,13)(H,16,17)(H,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVUEKICGYNMBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=C(NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340476 | |

| Record name | 4-[(Pyridin-2-yl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-2-ylcarbamoyl)-3H-imidazole-4-carboxylic acid | |

CAS RN |

436088-75-4 | |

| Record name | 4-[(2-Pyridinylamino)carbonyl]-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Pyridin-2-yl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 436088-75-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

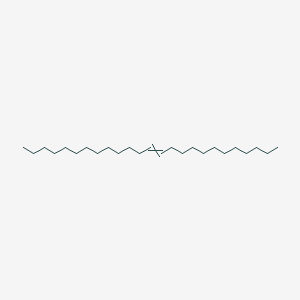

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)

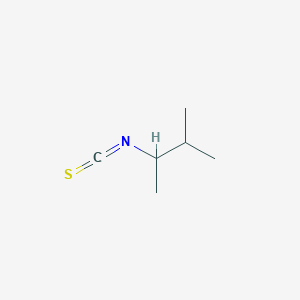

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)

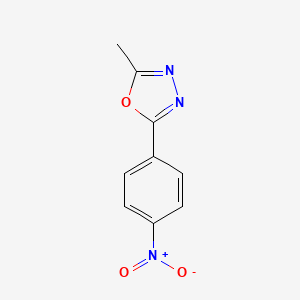

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)